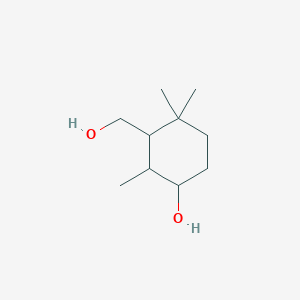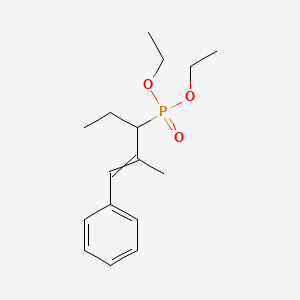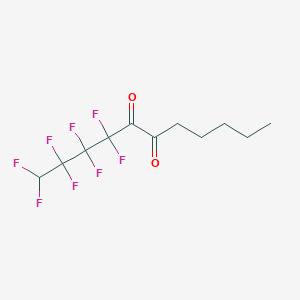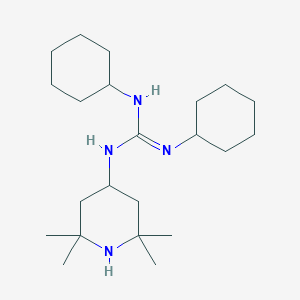
3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the class of oxindoles Oxindoles are a group of compounds characterized by a bicyclic structure consisting of an indole fused with a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of N-phenylglycine derivatives with hexyl halides under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a polar solvent like ethanol or dimethyl sulfoxide. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired oxindole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, hydroxy derivatives, and other functionalized compounds that retain the core oxindole structure .
Aplicaciones Científicas De Investigación
3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1,3-dihydro-2H-indol-2-one: Lacks the hexyl group, making it less hydrophobic.
3-Hexyl-1,3-dihydro-2H-indol-2-one: Lacks the phenyl group, affecting its aromaticity and potential interactions.
3,3-Bis(4-acetoxyphenyl)-1,3-dihydro-2H-indol-2-one: Contains two acetoxyphenyl groups, significantly altering its chemical properties
Uniqueness
3-Hexyl-3-phenyl-1,3-dihydro-2H-indol-2-one is unique due to the presence of both hexyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
62524-09-8 |
|---|---|
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3-hexyl-3-phenyl-1H-indol-2-one |
InChI |
InChI=1S/C20H23NO/c1-2-3-4-10-15-20(16-11-6-5-7-12-16)17-13-8-9-14-18(17)21-19(20)22/h5-9,11-14H,2-4,10,15H2,1H3,(H,21,22) |
Clave InChI |
OILLRFLYMHJOHO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)



